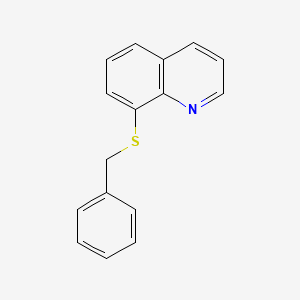![molecular formula C25H23N5O B15119589 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119589.png)
2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and pyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and ensure safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it might inhibit an enzyme’s activity or modulate a receptor’s signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
What sets 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H23N5O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H23N5O/c1-17-12-22(15-27-14-17)25(31)30-10-6-19(7-11-30)23-3-2-20-13-21(16-28-24(20)29-23)18-4-8-26-9-5-18/h2-5,8-9,12-16,19H,6-7,10-11H2,1H3 |
InChI Key |
RYXHSLCWTNBTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B15119508.png)
![8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119515.png)
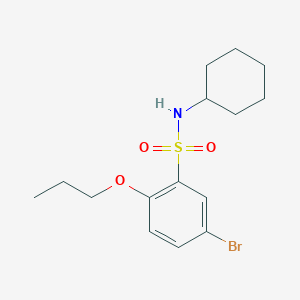
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B15119531.png)
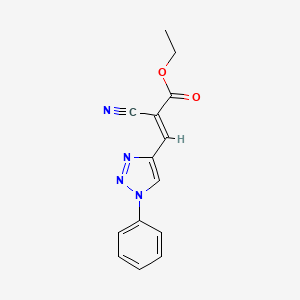
![1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B15119536.png)
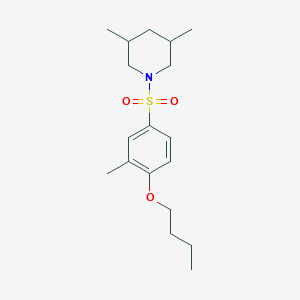
![8-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119547.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B15119559.png)
![10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B15119562.png)
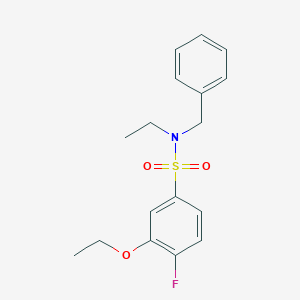
![N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B15119577.png)
